molecular formula C35H47O2P B12849516 2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid

Cat. No.: B12849516
M. Wt: 530.7 g/mol
InChI Key: KHKJGQRLZXPNCD-UHFFFAOYSA-N
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Description

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals. The compound is characterized by the presence of bulky tert-butyl groups, which provide steric protection and enhance the stability of the resulting metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid typically involves the reaction of 3,5-di-tert-butylphenylphosphine with a benzoic acid derivative. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium reagent to form the desired phosphine ligand . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium or nickel catalysts for coupling reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while coupling reactions yield various substituted aromatic compounds.

Scientific Research Applications

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid exerts its effects involves the formation of coordination complexes with transition metals. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of the metal complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations through the activation of substrates and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bis(3,5-di-tert-butylphenyl)phosphino)benzoic acid is unique due to its combination of a phosphine ligand with a benzoic acid moiety. This structure provides both steric protection and the ability to form hydrogen bonds, enhancing its versatility in coordination chemistry and catalysis.

Properties

Molecular Formula

C35H47O2P

Molecular Weight

530.7 g/mol

IUPAC Name

2-bis(3,5-ditert-butylphenyl)phosphanylbenzoic acid

InChI

InChI=1S/C35H47O2P/c1-32(2,3)23-17-24(33(4,5)6)20-27(19-23)38(30-16-14-13-15-29(30)31(36)37)28-21-25(34(7,8)9)18-26(22-28)35(10,11)12/h13-22H,1-12H3,(H,36,37)

InChI Key

KHKJGQRLZXPNCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC=C2C(=O)O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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